molecular formula C11H7N3OS2 B12586514 2-Sulfanylidene-5-(thiophen-2-yl)-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one CAS No. 649755-64-6

2-Sulfanylidene-5-(thiophen-2-yl)-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B12586514
CAS No.: 649755-64-6
M. Wt: 261.3 g/mol
InChI Key: PMGYMNZHTMVHSQ-UHFFFAOYSA-N
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Description

2-Sulfanylidene-5-(thiophen-2-yl)-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered interest due to its potential biological activities. The compound features a pyrimidine core, which is known for its diverse pharmacological properties .

Chemical Reactions Analysis

Types of Reactions

2-Sulfanylidene-5-(thiophen-2-yl)-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

2-Sulfanylidene-5-(thiophen-2-yl)-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Explored for its potential as an anti-fibrotic agent and other therapeutic applications.

Mechanism of Action

The mechanism of action of 2-Sulfanylidene-5-(thiophen-2-yl)-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in fibrosis by binding to their active sites, thereby preventing the formation of fibrotic tissue .

Properties

CAS No.

649755-64-6

Molecular Formula

C11H7N3OS2

Molecular Weight

261.3 g/mol

IUPAC Name

2-sulfanylidene-5-thiophen-2-yl-1H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C11H7N3OS2/c15-10-8-6(7-2-1-5-17-7)3-4-12-9(8)13-11(16)14-10/h1-5H,(H2,12,13,14,15,16)

InChI Key

PMGYMNZHTMVHSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=C3C(=NC=C2)NC(=S)NC3=O

Origin of Product

United States

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